![molecular formula C10H13ClO2S B8031713 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene](/img/structure/B8031713.png)
1-Chloro-4-[(2-methylpropane)sulfonyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-[(2-methylpropane)sulfonyl]benzene is an organic compound with the molecular formula C10H13ClO2S. It is characterized by a benzene ring substituted with a chlorine atom and a sulfonyl group attached to a 2-methylpropane moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene typically involves the sulfonylation of 1-chloro-4-nitrobenzene followed by reduction. The reaction conditions often include the use of sulfonyl chlorides and appropriate catalysts to facilitate the sulfonylation process. The reduction step may involve hydrogenation or other reducing agents to convert the nitro group to the desired sulfonyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
化学反应分析
Types of Reactions: 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene undergoes various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: This reaction involves the use of electrophiles such as sulfonyl chlorides in the presence of Lewis acids like AlCl3 to facilitate the substitution on the aromatic ring.
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as the use of strong bases or nucleophilic reagents.
Reduction Reactions: The sulfonyl group can be reduced using hydrogenation or other reducing agents to yield different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various sulfonylated benzene derivatives, while nucleophilic substitution can produce a range of substituted benzene compounds .
科学研究应用
1-Chloro-4-[(2-methylpropane)sulfonyl]benzene has several applications in scientific research:
作用机制
The mechanism of action of 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations . The molecular pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
1-Chloro-4-{[(2-methylpropane)sulfonyl]methyl}benzene: This compound has a similar structure but with a methyl group attached to the sulfonyl group.
1-Chloro-4-[(2-methylpropane)sulfonyl]methylbenzene: Another similar compound with slight variations in the positioning of the sulfonyl group.
Uniqueness: 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
1-chloro-4-(2-methylpropylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFZLIUGPYJQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

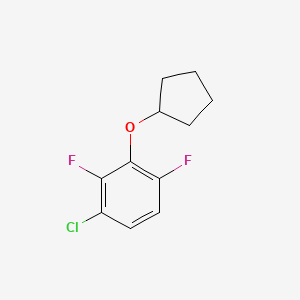
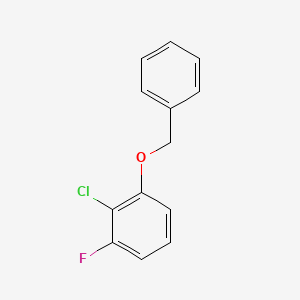
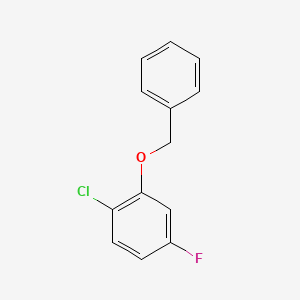
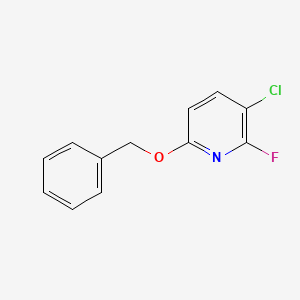
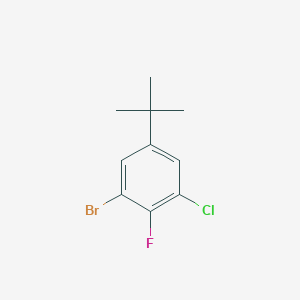
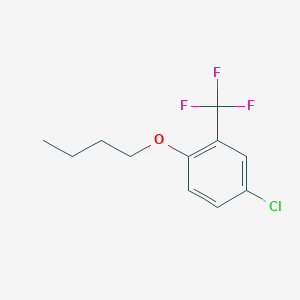
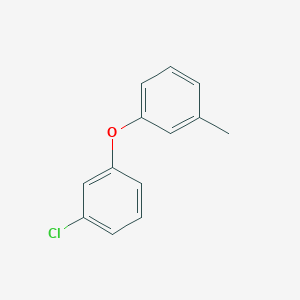
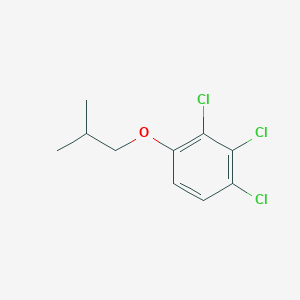
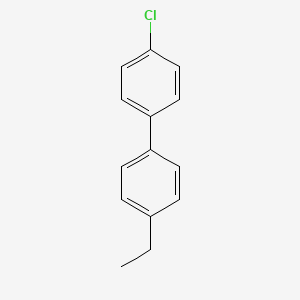
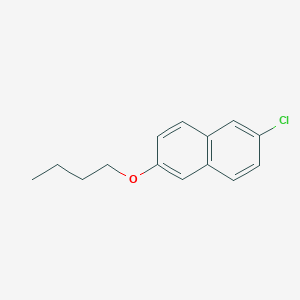

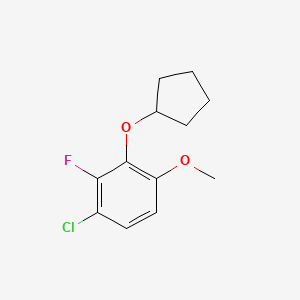
![4-[(2-Chloro-5-fluorophenyl)methyl]morpholine hydrochloride](/img/structure/B8031741.png)
